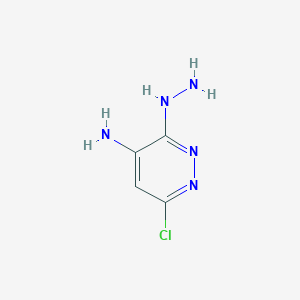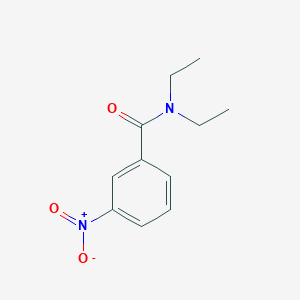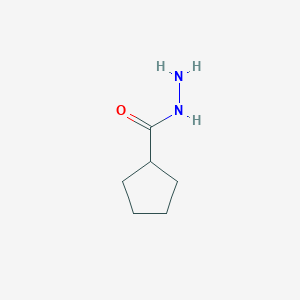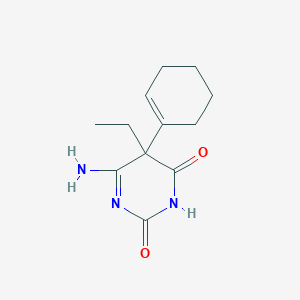
6-Chloro-3-hydrazinylpyridazin-4-amine
概要
説明
6-Chloro-3-hydrazinylpyridazin-4-amine, also known as 6-chloro-3-hydrazinyl-4-pyridazinamine, is an organic compound with a molecular formula of C5H7ClN4. It is an important building block for many pharmaceuticals and other synthetic compounds. This compound is synthesized through a variety of methods, including the reaction of pyridazin-4-amine with chloroacetic acid and the reaction of pyridazin-4-amine with ethyl chloroacetate. 6-Chloro-3-hydrazinylpyridazin-4-amine is also used in a wide range of scientific research applications, including drug discovery, biochemical and physiological studies, and drug metabolism studies.
科学的研究の応用
Synthesis and Derivative Formation
6-Chloro-3-hydrazinylpyridazin-4-amine is involved in the synthesis of various novel derivatives with potential applications in medicinal and materials chemistry. The compound plays a pivotal role in the formation of pyrimidopyridazines and s-triazolo derivatives, showcasing its versatility in creating diverse chemical structures. For instance, its reaction with potassium thiocyanate and aromatic amines in ethanol leads to the formation of pyrimido[4,5-c]pyridazine derivatives, which are further modified to produce a range of new pyrimidopyridazines and s-triazolo derivatives (Moneam, 2004).
Structural Analysis
The compound's ability to form planar structures and engage in specific orientations makes it a subject of interest in structural chemistry. For example, in the title compound 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, the planarity of the 3-chloro-6-hydrazinylpyridazine unit and its specific orientation with respect to other groups in the molecule provide valuable insights into molecular interactions and crystal packing (Ather et al., 2010).
Synthesis of Novel Heterocyclic Systems
This compound is instrumental in the creation of new heterocyclic systems, which are crucial in the development of new pharmaceuticals and materials. For instance, its reaction with other chemical entities leads to the formation of novel pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine ring systems, highlighting its utility in expanding the diversity of heterocyclic compounds (Akaberi et al., 2016).
Pharmaceutical Research
In pharmaceutical research, the compound's derivatives have shown potential anticancer activities. For example, Mannich bases derived from related compounds demonstrated moderate cytotoxic activity against prostate cancer cell lines, suggesting the potential of 6-Chloro-3-hydrazinylpyridazin-4-amine derivatives in cancer therapy (Demirci & Demirbas, 2019).
Material Science and Chemistry
In material science, derivatives of 6-Chloro-3-hydrazinylpyridazin-4-amine are explored for their structural and electronic properties. For example, cyclometalated platinum(II) acetylide complexes derived from related compounds have been studied for their structural, electrochemical, and photophysical properties, offering insights into their potential applications in material science (Schneider et al., 2009).
Scientific Research Applications of 6-Chloro-3-hydrazinylpyridazin-4-amine
1. Synthesis of Novel Derivatives
6-Chloro-3-hydrazinylpyridazin-4-amine is instrumental in synthesizing various novel chemical derivatives. For instance, its reaction with potassium thiocyanate and aromatic amines in ethanol leads to the formation of pyrimido[4,5-c]pyridazine derivatives. Further reactions of these compounds with hydrazine hydrate result in the production of 6-hydrazino derivatives, which are key precursors for a variety of new pyrimidopyridazines and s-triazolo derivatives (Moneam, 2004).
2. Structural and Crystallographic Studies
The planarity and orientation of 6-Chloro-3-hydrazinylpyridazin-4-amine derivatives, like 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, have been studied for their structural implications in crystallography. These compounds exhibit unique hydrogen bonding patterns, contributing to the understanding of molecular interactions and crystal packing (Ather et al., 2010).
3. Development of Heterocyclic Systems
This compound plays a significant role in the synthesis of novel heterocyclic systems, such as pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine, which are important in medicinal chemistry and pharmaceutical research (Akaberi et al., 2016).
4. Anticancer Research
Derivatives of 6-Chloro-3-hydrazinylpyridazin-4-amine have shown potential in anticancer research. For example, novel Mannich bases synthesized from related compounds exhibited moderate cytotoxic activity against prostate cancer cell lines, indicating their potential in cancer therapy (Demirci & Demirbas, 2019).
5. Applications in Material Science
In material science, derivatives of this compound have been explored for their electrochemical and photophysical properties. For example, cyclometalated platinum(II) acetylide complexes derived from related compounds have been studied for their potential applications in light-emitting materials and sensors (Schneider et al., 2009).
特性
IUPAC Name |
6-chloro-3-hydrazinylpyridazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN5/c5-3-1-2(6)4(8-7)10-9-3/h1H,7H2,(H2,6,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDLFTXWBSJIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290490 | |
| Record name | 6-chloro-3-hydrazinylpyridazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934-26-9 | |
| Record name | 934-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-3-hydrazinylpyridazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[Methyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B1347259.png)




